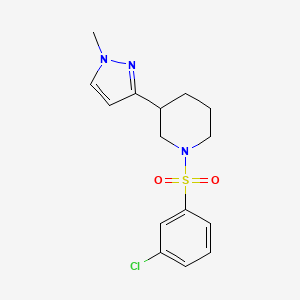
1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C17H20ClN3O2S, and it has a molecular weight of 357.87 g/mol. This compound features a piperidine ring, a sulfonyl group, and a pyrazole moiety, which contribute to its diverse biological activities.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Piperidine Ring : A six-membered ring that enhances the compound's pharmacological properties.
- Sulfonyl Group : Known for its role in enhancing solubility and biological activity.
- Pyrazole Moiety : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.
Biological Activities
Research has shown that this compound exhibits multiple biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of pyrazole have shown inhibition against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy .
Anticancer Potential
The unique combination of functional groups in this compound suggests potential anticancer activity. Similar pyrazole derivatives have been studied as inhibitors of cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
Research indicates that derivatives of this compound may act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds exhibited IC50 values as low as 0.63 µM against AChE, highlighting their potential in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-(pyridin-3-yl)pyrimidin-2-yl)aniline | Piperidine ring and pyrimidine moiety | Anticancer activity |
| N-(4-methylphenyl)-N'-(pyridin-2-yl)urea | Urea derivative with aromatic features | Antidiabetic properties |
| 5-(4-chlorophenyl)-1H-pyrazole | Pyrazole ring with chlorophenyl substitution | Anti-inflammatory effects |
The sulfonamide functionality combined with the specific pyrazole substitution gives this compound unique properties that may enhance its biological activity compared to others .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this structure:
- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial properties, revealing that certain derivatives showed strong activity against pathogenic bacteria, suggesting that modifications to the core structure can enhance efficacy .
- Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted that certain piperidine derivatives exhibited significant inhibition of urease and AChE, making them promising candidates for drug development in treating infections and neurodegenerative diseases .
特性
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-18-9-7-15(17-18)12-4-3-8-19(11-12)22(20,21)14-6-2-5-13(16)10-14/h2,5-7,9-10,12H,3-4,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUHMSQBACZPFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














